2,2-Dimethylazetidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

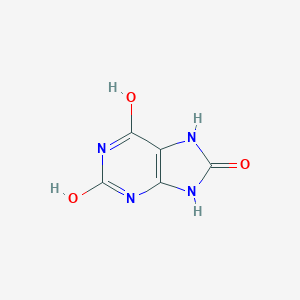

“2,2-Dimethylazetidin-3-amine” is an organic compound that contains nitrogen. It is structurally similar to ammonia, with two of the hydrogen atoms replaced by methyl groups .

Synthesis Analysis

The synthesis of amines like “2,2-Dimethylazetidin-3-amine” can involve several methods. One common method is the reduction of nitriles or amides and nitro compounds. Other reactions can involve alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

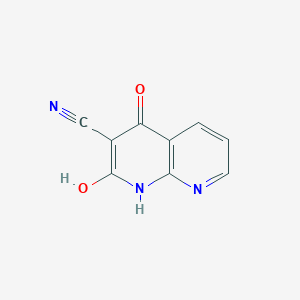

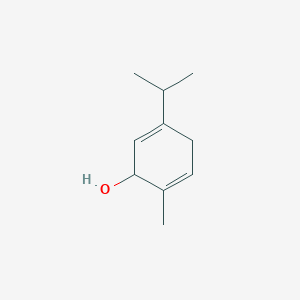

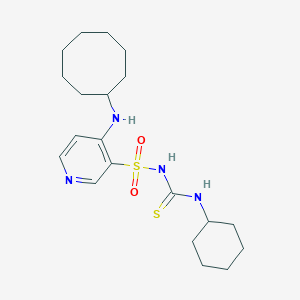

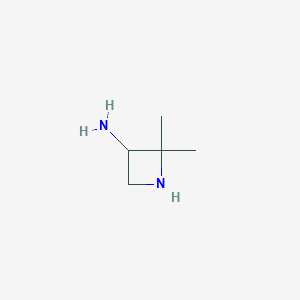

Molecular Structure Analysis

The molecular formula of “2,2-Dimethylazetidin-3-amine” is C5H12N2, and it has a molecular weight of 100.16 g/mol .

Chemical Reactions Analysis

Amines are known for their ability to act as weak organic bases. They can engage in hydrogen bonding with water, making them soluble in water. They also have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom .

Physical And Chemical Properties Analysis

Amines have unique physical properties. They can act as bases, accepting protons due to the lone pair of electrons on the nitrogen atom. They are also capable of hydrogen bonding, which can affect their boiling points and solubility in water .

Scientific Research Applications

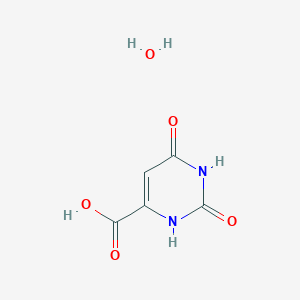

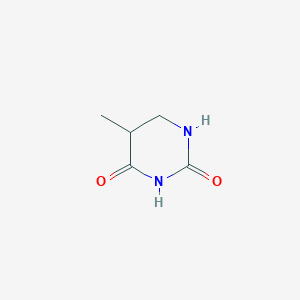

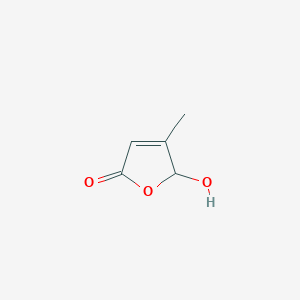

- Application : 2,2-Dimethylazetidin-3-amine can be used as a precursor for the synthesis of fluorescent derivatives. For instance, it reacts with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide to form fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives . These derivatives enable sensitive detection of primary amines via fluorescence.

Fluorescent Derivatization of Primary Amines

Mechanism of Action

Target of Action

It is known that this compound is an organic molecule , and it is often the case that such molecules interact with various biological targets such as enzymes, receptors, or other proteins.

Biochemical Pathways

It is known that organic compounds can influence a wide range of biochemical pathways, from metabolic processes to signal transduction pathways . The specific pathways affected by this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 2,2-Dimethylazetidin-3-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in a biological context.

properties

IUPAC Name |

2,2-dimethylazetidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(2)4(6)3-7-5/h4,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEXCGGKCZIFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CN1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylazetidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.